1,4-Dichloro-2-ethoxy-3-fluorobenzene
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Overview
Description
1,4-Dichloro-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom
Preparation Methods
The synthesis of 1,4-Dichloro-2-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Chemical Reactions Analysis
1,4-Dichloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into simpler hydrocarbons.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
1,4-Dichloro-2-ethoxy-3-fluorobenzene can be compared with other benzene derivatives such as:
1,4-Dichloro-2-fluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,4-Dichloro-2-ethoxybenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2,4-Dichloro-1-fluorobenzene: Has a different substitution pattern, leading to variations in chemical behavior and applications.
The unique combination of substituents in this compound provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1,4-dichloro-2-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZREMOMJWEZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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